Benzethonium chloride
Overview
Description
Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. It is an odorless white solid that is soluble in water. This compound exhibits surfactant, antiseptic, and anti-infective properties, making it a valuable compound in various applications. It is commonly used as a topical antimicrobial agent in first aid antiseptics, cosmetics, toiletries, and as a hard surface disinfectant in the food industry .
Mechanism of Action
Target of Action
Benzethonium chloride is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad-spectrum antimicrobial properties . It exhibits a broad spectrum of microbiocidal activity against bacteria, fungi, mold, and viruses .
Mode of Action
This compound’s antimicrobial action is primarily due to its interaction with the microbial cell membrane. The compound’s cationic nature allows it to bind to the negatively charged bacterial cell wall, disrupting its structure and increasing its permeability. This leads to leakage of cellular contents and eventually cell death .
Biochemical Pathways
It is known that the compound’s disruption of the cell membrane can lead to a cascade of effects within the cell, including interference with essential enzymatic activities and metabolic processes .
Pharmacokinetics
This compound is poorly absorbed through the skin and gastrointestinal tract, which limits its systemic bioavailability . It is primarily used topically, where it exerts its effects directly at the site of application .
Result of Action
The primary result of this compound’s action is the death of microbial cells, leading to a reduction in the number of viable microorganisms on the treated surface . This makes it effective as a disinfectant in various applications, including skin antiseptics and hard surface disinfectants .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce its antimicrobial activity. Furthermore, while the compound is stable under normal storage conditions, extreme temperatures or pH levels may decrease its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Benzethonium chloride plays a significant role in biochemical reactions due to its cationic surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to affect the activities of antioxidant enzymes such as catalase, glutathione peroxidase, glutathione reductase, and glutathione S-transferase . These interactions often result in oxidative stress responses, highlighting the compound’s impact on cellular redox balance.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In liver cells of Cyprinus carpio, exposure to this compound led to significant oxidative stress, as evidenced by decreased activities of antioxidant enzymes and increased lipid peroxidation . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to morphological changes such as cytoplasmic vacuolization and nuclear hypertrophy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular membranes and biomolecules. As a cationic surfactant, this compound disrupts membrane integrity, leading to increased permeability and potential cell lysis. It also binds to proteins and enzymes, inhibiting their normal functions. For example, this compound has been shown to inhibit glucose-6-phosphate dehydrogenase activity, reducing NADPH formation and affecting the cellular antioxidant defense system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that prolonged exposure to this compound results in cumulative oxidative stress and morphological changes in hepatic tissue . The stability and degradation of this compound also play a role in its long-term effects on cellular function. Over time, the compound’s impact on cellular processes may become more pronounced, leading to sustained oxidative damage and impaired cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Cyprinus carpio, exposure to 1 mg/L this compound for 96 hours resulted in significant oxidative stress and morphological changes in liver cells . Higher doses of this compound may lead to more severe toxic effects, including increased lipid peroxidation and further disruption of cellular antioxidant defenses. It is crucial to determine the threshold and toxic doses of this compound to understand its safety profile in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. The compound interacts with enzymes such as catalase, glutathione peroxidase, and glutathione reductase, affecting their activities and leading to changes in metabolic flux and metabolite levels . These interactions highlight the importance of this compound in modulating cellular redox balance and metabolic homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a series of chemical reactions involving the quaternization of a tertiary amine with a benzyl halide. The process typically involves the following steps:
Preparation of the Tertiary Amine: The tertiary amine is prepared by reacting a secondary amine with an alkyl halide under controlled conditions.
Quaternization Reaction: The tertiary amine is then reacted with a benzyl halide in the presence of a suitable solvent, such as ethanol or methanol, to form the quaternary ammonium salt, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pressure, and reaction time. The process ensures high yield and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion in this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds .
Scientific Research Applications
Benzethonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and antimicrobial agent in various chemical formulations.
Biology: this compound is employed in biological research for its antimicrobial properties, particularly in studies involving bacteria, fungi, and viruses.
Medicine: It is used in topical antiseptics, mouthwashes, and anti-itch ointments due to its broad-spectrum antimicrobial activity.
Industry: this compound is utilized in the food industry as a hard surface disinfectant and in personal care products such as soaps and antibacterial moist towelettes
Comparison with Similar Compounds
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with similar antimicrobial properties.
Cetylpyridinium chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.
Comparison:
Chemical Structure: Benzethonium chloride has a specific chemical structure (C27H42ClNO2), while benzalkonium chloride is a mixture of compounds with varying alkyl chain lengths (C8-C18).
Antimicrobial Properties: Both compounds exhibit broad-spectrum antimicrobial activity, but this compound is known to be less irritating to the skin and mucous membranes compared to benzalkonium chloride.
This compound stands out due to its specific chemical structure and relatively lower irritation potential, making it a preferred choice in certain applications.
Properties
IUPAC Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREZNYTWGJKWBI-UHFFFAOYSA-M | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42NO2.Cl, C27H42ClNO2 | |
Record name | BENZETHONIUM CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6023810 | |
Record name | Benzethonium chloride | |
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Molecular Weight |
448.1 g/mol | |
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Physical Description |
Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992), Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB], COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, Solubility in water: very good | |
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Color/Form |
COLORLESS CRYSTALS | |
CAS No. |
121-54-0, 5929-09-9 | |
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Melting Point |
327 to 331 °F (NTP, 1992), 164-166 °C (HOT STAGE), EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C, 160-165 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: How does Benzethonium Chloride exert its antimicrobial effect?
A1: this compound is a quaternary ammonium compound that acts as a cationic surfactant. It disrupts bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. [, , ]
Q2: What makes this compound effective against a broad spectrum of microorganisms?
A2: Its non-specific mechanism of action, targeting the lipid bilayer present in most bacterial membranes, allows it to act against a wide range of bacteria. [, , ]
Q3: Recent research suggests this compound might possess anticancer properties. What is the proposed mechanism of action in cancer cells?
A3: Studies indicate that this compound induces apoptosis in cancer cells, potentially by disrupting mitochondrial membrane potential (ΔΨM) and subsequently activating caspases. This is followed by a cytosolic calcium ion (Ca2+) increase, ultimately leading to cell death. [, ]
Q4: Is this compound's anticancer activity selective for cancer cells?
A4: While more research is needed, in vitro studies show that the dose required to reduce cell viability by 50% is significantly lower in several cancer cell lines compared to normal human fibroblasts, suggesting some level of selectivity. [, ]
Q5: Has this compound's anticancer activity been demonstrated in vivo?
A5: Yes, this compound has shown promising results in vivo. In xenograft models, it inhibited tumor formation, delayed tumor growth, and exhibited additive effects when combined with radiation therapy. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C27H42ClNO2, and its molecular weight is 448.08 g/mol. [, , ]
Q7: How is this compound typically characterized?
A7: Several analytical techniques are used to identify and quantify this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]
Q8: How does the presence of other compounds, like sodium chloride, affect this compound's properties?
A8: The addition of sodium chloride to this compound solutions enhances micellization, leading to a significant decrease in the critical micellar concentration (CMC) and the concentration of free Benzethonium cations. This can potentially influence its antimicrobial activity. []
Q9: Are there concerns regarding the stability of this compound in certain formulations?
A9: Yes, research indicates that the stability of pertussis vaccines preserved with this compound was lower compared to those preserved with thiomersal (merthiolate). This instability was observed both during storage at 4°C and after heating at 22°C or 35°C followed by storage at 4°C. [, ]
Q10: What can be done to improve the stability of this compound in formulations?
A10: Pretreating pertussis vaccines with aluminum, calcium, magnesium, choline, or dl-lysine before adding this compound has been shown to prevent its uptake by cells, thereby enhancing vaccine stability. []
Q11: Are there any concerns regarding the neurotoxicity of this compound?
A11: Studies using repeated epidural injections of this compound in rabbits and subarachnoid injections in swine have shown evidence of neurotoxicity. Notably, ketamine formulations containing this compound as a preservative exhibited greater neurotoxic effects compared to preservative-free formulations. [, ]
Q12: Can this compound cause allergic contact dermatitis?
A12: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound. Cross-reactivity with benzalkonium chloride has also been observed. []
Q13: What analytical techniques are used to detect and quantify this compound in various samples?
A13: Several techniques are employed, including HPLC, GC-MS, and ESI-MS. These methods offer high sensitivity and selectivity, allowing for the accurate determination of this compound levels in various matrices. [, , , ]
Q14: Are there specific challenges in analyzing this compound in complex matrices?
A14: Yes, interference from other components in the sample matrix can pose challenges. For instance, in urine samples, the presence of skin protective barrier creams can lead to falsely elevated protein measurements when using the this compound method. []
Q15: How is this compound used in oral hygiene applications?
A15: Due to its antimicrobial properties, this compound is incorporated into various oral hygiene products, such as mouthwashes and toothpaste. It helps control plaque formation and maintain oral hygiene. [, ]
Q16: Has this compound shown effectiveness in reducing postoperative oral bacteria?
A16: Yes, a study demonstrated that an oral hygiene regimen incorporating this compound, interdental brushes, and hydrogen peroxide effectively reduced the number of oral bacteria and days with elevated fever in postoperative patients with esophageal cancer. []
Q17: What factors influence the dissolution and solubility of this compound?
A17: As a quaternary ammonium compound, this compound's dissolution and solubility are affected by factors such as pH, temperature, and the presence of other excipients in the formulation. Optimizing these parameters is crucial for ensuring its bioavailability and efficacy. []
Q18: What are some future research directions for this compound?
A18: Further investigation is warranted to fully elucidate its anticancer mechanisms, evaluate its efficacy and safety in clinical settings, explore targeted drug delivery strategies, and assess its long-term effects. Research on this compound's interactions with drug transporters and metabolizing enzymes is also crucial for optimizing its therapeutic potential. [, , ]
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